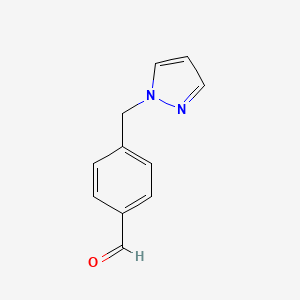

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

Descripción

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS: 887922-90-9) is a benzaldehyde derivative featuring a pyrazole ring connected via a methylene (-CH₂-) group to the para position of the aromatic aldehyde. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.22 g/mol. The compound is synthesized through condensation reactions involving hydrazines and appropriate aldehydes, followed by purification via recrystallization or chromatography .

Structurally, the methylene bridge between the benzaldehyde and pyrazole moieties introduces conformational flexibility, distinguishing it from analogs with directly attached heterocycles. This flexibility enhances its utility as a versatile intermediate in organic synthesis. Key applications include:

- Pharmaceuticals: Serves as a precursor for drugs targeting specific therapeutic pathways, leveraging the pyrazole ring's bioisosteric properties .

- Agrochemicals: Used in synthesizing pesticides and herbicides due to its ability to modulate biological activity in crop protection agents .

- Materials Science: Facilitates the development of functional materials, including catalysts and polymers, through its reactive aldehyde group and heterocyclic stability .

- Antioxidant and Antimicrobial Applications: Demonstrates free radical scavenging and microbial growth inhibition, making it valuable in cosmetics and preservatives .

Propiedades

IUPAC Name |

4-(pyrazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAURNROAEFQBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594628 | |

| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887922-90-9 | |

| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Properties of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

- Molecular Formula : C₁₁H₁₀N₂O

- Molecular Weight : 186.21 g/mol

- Melting Point : 57°C

- Boiling Point : 369.5 ± 25.0°C (Predicted)

- Density : 1.12 ± 0.1 g/cm³ (Predicted)

- pKa : 1.90 ± 0.10 (Predicted).

Preparation Methods

Synthesis via Pyrazole Functionalization

This method involves the functionalization of pyrazole with a benzaldehyde derivative.

Reaction Steps:

-

- Pyrazole is reacted with sodium hydride (NaH) in N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0°C.

- The mixture is stirred for 10 minutes at low temperature and then for an additional hour at room temperature.

Addition of Benzaldehyde Derivative :

- Methyl 4-(bromomethyl)benzoate is added to the reaction mixture.

- Stirring continues at room temperature for two hours.

Work-Up :

- Ice water is added, followed by extraction with ethyl acetate-toluene.

- The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.

Key Data:

| Parameter | Value |

|---|---|

| Yield | ~92% |

| Solvent | DMF |

| Temperature | Room temperature |

| Purification Method | Column chromatography |

Multicomponent Reaction Approach

This method utilizes a one-pot multicomponent reaction involving pyrazole derivatives and substituted benzaldehydes.

Reaction Steps:

-

- Phenylhydrazine, dialkyl butynedioates, and substituted benzaldehydes are combined in the presence of potassium carbonate.

-

- Conducted in tetrahydrofuran (THF) under mild conditions without a catalyst or promoter.

- Reaction time is typically around 24 hours at room temperature.

Advantages:

- High yields and operational simplicity.

- Mild reaction conditions.

- Broad scope for substrate diversity.

Key Data:

| Parameter | Value |

|---|---|

| Yield | ~33% |

| Solvent | THF |

| Reaction Time | 24 hours |

Analysis of Methods

Comparison of Techniques

| Method | Yield (%) | Complexity | Reaction Time | Purification |

|---|---|---|---|---|

| Pyrazole Functionalization | ~92 | Moderate | ~3 hours | Column chromatography |

| Multicomponent Reaction | ~33 | Simple | ~24 hours | None specified |

Observations :

- Pyrazole functionalization offers higher yields but requires more complex purification steps.

- Multicomponent reactions are simpler but result in lower yields and longer reaction times.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 4-(1H-Pyrazol-1-ylmethyl)benzoic acid.

Reduction: 4-(1H-Pyrazol-1-ylmethyl)benzyl alcohol.

Substitution: 4-(1H-Pyrazol-1-ylmethyl)-2-nitrobenzaldehyde.

Aplicaciones Científicas De Investigación

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of benzaldehyde derivatives with heterocyclic substituents allows for tailored applications. Below is a comparative analysis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde with its analogs:

Physicochemical Properties

Critical Analysis of Research Findings

- Synthetic Flexibility : The methylene bridge in this compound allows modular derivatization, unlike rigid triazole or imidazole analogs .

- Biological Performance : While triazole derivatives excel in antifungal activity due to target specificity, the pyrazole variant’s antioxidant efficacy is attributed to its redox-active heterocycle .

- Material Science Utility : Imidazole-based benzaldehydes are preferred in catalysis, whereas pyrazole derivatives are emerging in metal-organic frameworks (MOFs) for gas storage .

Actividad Biológica

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C11H10N2O, characterized by a pyrazole substituent attached to a benzaldehyde moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound is synthesized through the reaction of 4-formylbenzoic acid with pyrazole under reflux conditions in solvents such as ethanol or methanol. The resulting product can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.020 | Strong |

| Pseudomonas aeruginosa | 0.050 | Moderate |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study highlighted its ability to induce apoptosis in human breast cancer cells by activating caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 18 | Induction of oxidative stress |

The compound's mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 70 | 10 |

| IL-6 | 65 | 10 |

This suggests that the compound could be beneficial in treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects remain under investigation. It is hypothesized that the compound interacts with various enzymes and receptors involved in disease processes. For instance, its ability to inhibit certain kinases may play a crucial role in its anticancer activity .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Efficacy : A case study demonstrated that derivatives of this compound showed enhanced antimicrobial activity when modified with electron-withdrawing groups.

- Cytotoxicity in Cancer Cells : Another study reported that structural modifications led to increased potency against specific cancer cell lines, highlighting the importance of molecular structure in biological activity .

Q & A

Q. What are the established synthetic routes for 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, and how is its structural integrity validated?

Answer: The compound is commonly synthesized via:

- Cycloaddition reactions : A Schiff base (e.g., 4-(benzylideneamino)benzaldehyde) reacts with phthalic anhydride to form heterocyclic derivatives, as demonstrated in the synthesis of seven-membered oxazepine rings .

- Nucleophilic substitution : For example, 4-fluorobenzaldehyde reacts with piperazine derivatives in dimethylformamide (DMF) under reflux with potassium carbonate as a base .

Q. Characterization techniques :

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .

- Spectroscopy : FT-IR confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), while ¹H-NMR identifies proton environments (e.g., benzaldehyde protons at δ 9.8–10.0 ppm) .

- Elemental analysis : Validates purity and stoichiometry .

Q. How do researchers optimize reaction yields for this compound derivatives?

Answer: Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions .

- Catalysts : Acidic or basic conditions (e.g., piperidine in cycloadditions) accelerate reaction kinetics .

- Temperature and duration : Prolonged reflux (e.g., 36 hours) ensures completion of slow substitutions .

- Workup protocols : Ice-water quenching precipitates products, simplifying purification .

Advanced Research Questions

Q. How are discrepancies between spectroscopic data and theoretical predictions resolved during characterization?

Answer: Discrepancies arise from:

- Tautomerism : The pyrazole ring’s tautomeric forms (1H vs. 2H) may shift NMR signals. Multi-nuclear NMR (e.g., ¹³C, 2D-COSY) clarifies assignments .

- Crystallographic validation : Single-crystal X-ray diffraction (not directly cited but inferred from similar compounds in ) resolves ambiguities in molecular geometry .

- Computational modeling : Density Functional Theory (DFT) predicts IR/NMR spectra for comparison with experimental data .

Q. What mechanistic insights have been gained from studying cycloaddition reactions involving this compound?

Answer: Cycloadditions with phthalic anhydride proceed via:

- Stepwise nucleophilic attack : The Schiff base’s imine nitrogen attacks the anhydride, forming an intermediate that undergoes intramolecular cyclization .

- Solvent effects : Polar solvents stabilize charge-separated intermediates, favoring ring closure .

- Regioselectivity : Electron-withdrawing groups (e.g., aldehydes) direct cyclization to specific positions on the heterocycle .

Q. How do substituents on the pyrazole ring influence the reactivity of this compound?

Answer:

- Electron-withdrawing groups (EWGs) : Trifluoromethyl (CF₃) substituents enhance electrophilicity at the aldehyde group, facilitating Wittig reactions and asymmetric alcohol synthesis .

- Steric effects : Bulky groups (e.g., methyl at the pyrazole 1-position) hinder nucleophilic additions but stabilize intermediates via steric shielding .

Q. What methodologies are used to evaluate the biological activity of derivatives synthesized from this compound?

Answer:

- Cytotoxicity assays : Derivatives like N,N’-(Arylmethylene)bisamides are tested against cancer cell lines (e.g., MCF-7) using MTT assays .

- Molecular docking : Predicts binding affinity to target proteins (e.g., kinases) by simulating interactions between the aldehyde moiety and active-site residues .

Q. How do the physical properties of this compound impact experimental design?

Answer:

- Melting point : High melting points (97.5–99°C) necessitate heated reaction setups for homogeneous mixing .

- Solubility : Limited solubility in water requires polar aprotic solvents (e.g., DMSO) for biological assays .

- Stability : The aldehyde group is prone to oxidation; storage under inert atmosphere (N₂/Ar) preserves integrity .

Q. How does this compound compare structurally and reactively to tetrazole-containing analogs?

Answer:

- Electronic effects : Tetrazoles (e.g., 4-(1H-tetrazol-1-ylmethyl)benzoic acid) are stronger acids (pKa ~4–5) than pyrazoles, altering reactivity in pH-dependent reactions .

- Biological activity : Tetrazole derivatives exhibit enhanced metal-chelating capacity, useful in proteomics and metalloenzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.